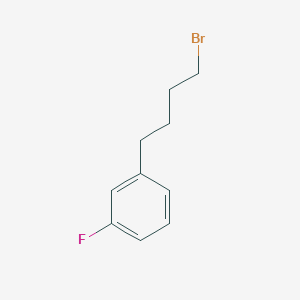

1-(4-Bromobutyl)-3-fluorobenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to a carbon atom within an aromatic ring, are indispensable building blocks in a multitude of chemical transformations. epa.gov Their significance stems primarily from their participation in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. vedantu.comgoogle.comstackexchange.com These palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing reliable methods for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. google.com

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen atom. While aryl iodides and bromides are generally more reactive in oxidative addition to palladium(0), a key step in many cross-coupling cycles, aryl fluorides exhibit unique reactivity. The strong carbon-fluorine bond makes oxidative addition more challenging. However, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, a distinct and valuable mode of reactivity. epa.gov

Importance of Alkyl Halides in Constructing Complex Carbon Frameworks

Alkyl halides, compounds containing a halogen atom bonded to a saturated carbon atom, are fundamental electrophiles in organic synthesis. The polarity of the carbon-halogen bond, with a partial positive charge on the carbon and a partial negative charge on the halogen, renders the carbon atom susceptible to attack by nucleophiles. This intrinsic reactivity makes alkyl halides premier substrates for a vast number of reactions, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

These reactions are foundational for the construction of complex carbon skeletons and the introduction of a wide variety of functional groups. Furthermore, alkyl halides are precursors to organometallic reagents, most notably Grignard reagents (RMgX) and organolithium compounds (RLi). The formation of these reagents inverts the polarity of the carbon atom, transforming it from an electrophilic center to a highly nucleophilic one, thereby enabling the formation of new carbon-carbon bonds with a diverse range of electrophiles.

Overview of 1-(4-Bromobutyl)-3-fluorobenzene within the Context of Bifunctional Reagents

This compound is a prime example of a bifunctional halogenated organic compound, integrating the distinct chemical properties of both an aryl halide and an alkyl halide within a single molecular entity. This unique combination of a relatively unreactive aryl fluoride (B91410) and a more reactive primary alkyl bromide offers the potential for selective and sequential reactions.

The presence of two different halogen atoms at distinct positions—one on the aromatic ring and one on the aliphatic side chain—allows for chemoselective transformations. For instance, the primary alkyl bromide is expected to be significantly more susceptible to nucleophilic substitution and the formation of Grignard reagents compared to the aryl fluoride. Conversely, the aryl fluoride moiety can potentially participate in palladium-catalyzed cross-coupling reactions under specific conditions or direct ortho-lithiation. This differential reactivity makes this compound a valuable and versatile building block for the synthesis of complex target molecules, allowing for the strategic and controlled introduction of different substituents at two distinct points of the molecular scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKGGNHGYKHBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Routes

A logical synthetic pathway commences with the readily available starting material, 1-bromo-3-fluorobenzene (B1666201). This precursor can be synthesized via methods such as the Sandmeyer reaction from 3-bromoaniline (B18343) or through electrophilic bromination of fluorobenzene, followed by isomer separation. A Japanese patent describes a method for producing 1-bromo-3-fluorobenzene with high purity. google.com

The introduction of the four-carbon chain can be achieved through a Friedel-Crafts acylation reaction. vedantu.comstackexchange.com Reacting 1-bromo-3-fluorobenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield 4-(1-bromo-3-fluorophenyl)-4-oxobutanoic acid. sigmaaldrich.comuni.luchemscene.com

The subsequent step involves the reduction of the ketone functionality. A Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would reduce the carbonyl group to a methylene (B1212753) group, affording 4-(1-bromo-3-fluorophenyl)butanoic acid. This carboxylic acid can then be reduced to the corresponding primary alcohol, 4-(1-bromo-3-fluorophenyl)butanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Finally, the terminal hydroxyl group of the butanol derivative is converted to a bromide. This can be accomplished using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), to yield the target molecule, this compound.

Physical and Spectroscopic Properties

Table 1: Estimated Physical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₀H₁₂BrF |

| Molecular Weight | 231.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Spectroscopic analysis provides detailed information about the molecular structure.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the 3-fluorophenyl ring would appear as complex multiplets in the downfield region (typically δ 6.8-7.4 ppm). The protons of the butyl chain would exhibit distinct signals: a triplet for the methylene group attached to the bromine atom (δ ~3.4 ppm), a triplet for the benzylic methylene group (δ ~2.6 ppm), and two multiplets for the central methylene groups (δ ~1.7-2.0 ppm).

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F). The aliphatic carbons would appear in the upfield region, with the carbon attached to bromine being the most deshielded among them.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic C-H bonds, C=C stretching vibrations for the aromatic ring, and the C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). Fragmentation patterns would likely involve the loss of a bromine atom and cleavage of the butyl chain.

Reaction Mechanisms and Chemical Transformations Involving 1 4 Bromobutyl 3 Fluorobenzene

Nucleophilic Substitution Reactions of the 4-Bromobutyl Moiety

The primary mode of reaction for the 4-bromobutyl portion of the molecule is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. This allows for the introduction of a wide array of functional groups and the construction of new carbon-heteroatom and carbon-carbon bonds.

The four-carbon chain of the bromobutyl group provides the appropriate length for intramolecular cyclization reactions, leading to the formation of six-membered rings. A prominent example is the intramolecular Friedel-Crafts alkylation. Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the carbocation generated at the terminal carbon of the butyl chain can attack the electron-rich 3-fluorophenyl ring. This electrophilic aromatic substitution results in the formation of 6-fluoro-1,2,3,4-tetrahydronaphthalene, a key structural motif in various biologically active compounds. The reaction proceeds via the formation of a secondary carbocation, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity in the newly formed bicyclic system.

| Reactant | Catalyst | Product | Reaction Type |

| 1-(4-Bromobutyl)-3-fluorobenzene | AlCl₃ | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | Intramolecular Friedel-Crafts Alkylation |

This table showcases the intramolecular cyclization of this compound.

The electrophilic nature of the terminal carbon in the 4-bromobutyl chain makes it an excellent substrate for N-alkylation of various nitrogen-containing heterocycles. These reactions are fundamental in medicinal chemistry for the synthesis of ligands for various biological targets.

Indoles: The alkylation of indoles with this compound typically occurs at the nitrogen atom to yield N-substituted indoles. The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonates the indole (B1671886) nitrogen, enhancing its nucleophilicity.

Imidazoles: Similarly, imidazoles can be readily alkylated at one of their nitrogen atoms. The choice of solvent and base is crucial to control the regioselectivity of the alkylation, particularly in unsymmetrically substituted imidazoles.

Piperazines: The secondary amine in monosubstituted piperazines is a potent nucleophile that reacts efficiently with this compound to form N-alkylated piperazine (B1678402) derivatives. These reactions are often performed in a polar aprotic solvent like acetonitrile (B52724) or DMF, with a base to neutralize the HBr formed during the reaction. For instance, the reaction with N-Boc-piperazine proceeds smoothly to give the corresponding protected piperazine derivative, which can be deprotected and further functionalized.

| Heterocycle | Base | Product |

| Indole | NaH | 1-(4-(3-Fluorophenyl)butyl)-1H-indole |

| Imidazole | K₂CO₃ | 1-(4-(3-Fluorophenyl)butyl)-1H-imidazole |

| N-Boc-piperazine | K₂CO₃ | tert-Butyl 4-(4-(3-fluorophenyl)butyl)piperazine-1-carboxylate |

This interactive table details the products from the intermolecular coupling of this compound with various nitrogen-containing heterocycles.

Beyond nitrogen heterocycles, the 4-bromobutyl moiety is a versatile handle for forming bonds with other heteroatoms.

C-N Bond Formation: Reactions with primary or secondary amines, or ammonia, provide a direct route to substituted amines.

C-O Bond Formation: Alkylation of phenols or alkoxides with this compound under basic conditions, such as in the presence of potassium carbonate, leads to the formation of aryl or alkyl ethers, respectively.

C-S Bond Formation: Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the bromide, resulting in the formation of thioethers. For example, reaction with sodium sulfide (B99878) can lead to the corresponding thiol or, with an excess of the alkyl bromide, the thioether.

| Nucleophile (Source) | Product Type | Example Product |

| Ammonia | Primary Amine | 4-(3-Fluorophenyl)butan-1-amine |

| Sodium Phenoxide | Aryl Ether | 1-(4-Phenoxybutyl)-3-fluorobenzene |

| Sodium Thiophenoxide | Thioether | 1-Fluoro-3-(4-(phenylthio)butyl)benzene |

This interactive table illustrates the formation of various carbon-heteroatom bonds using this compound.

Reactivity of the 3-Fluorophenyl Group in Functionalization Reactions

The 3-fluorophenyl ring offers opportunities for further functionalization through aromatic substitution reactions. The fluorine atom and the butyl group influence the regioselectivity of these transformations.

The fluorine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. However, fluorine is a deactivating group due to its strong inductive effect, whereas the alkyl group is weakly activating. The interplay of these electronic effects determines the position of electrophilic attack.

Nitration and Halogenation: In reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃), the incoming electrophile will preferentially substitute at positions ortho or para to the directing groups. The most likely positions for substitution on the 3-fluorophenyl ring are C4 and C6 (ortho to the fluorine and meta/para to the butyl group) and C2 (ortho to both groups, though sterically hindered). The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

The fluorine atom on the phenyl ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions unless the ring is activated by strongly electron-withdrawing groups. For this compound itself, direct displacement of the fluorine by a nucleophile is challenging. However, if an electron-withdrawing group, such as a nitro group, is introduced onto the ring (for example, via electrophilic nitration as described above), the fluorine atom can become susceptible to nucleophilic attack. For instance, in a hypothetical 4-nitro-1-(4-bromobutyl)-3-fluorobenzene, a nucleophile could displace the fluorine atom, which is ortho to the activating nitro group. This pathway provides a route to disubstituted aromatic rings that would be difficult to access directly.

Organometallic Reactions and Palladium-Catalyzed Cross-Coupling Strategies

The reactivity of the aryl bromide moiety in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. mdpi.comlibretexts.org In the case of this compound, the carbon-bromine bond is the primary site of reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, the active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While specific research findings on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established for a wide variety of functionalized bromobenzenes. researchgate.netresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Conditions for Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Bromobenzene (B47551) | Phenylboronic acid | Pd/Ce-MOF-801 | K₂CO₃ | Ethanol/H₂O | 45 | >99 |

| 4-Bromoanisole | Phenylboronic acid | Pd(0)/HPS | NaOH | Ethanol/H₂O | 70 | ~95 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | High |

| Aryl Chloride | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Dioxane | 80 | 85-95 |

This table presents generalized conditions from studies on similar substrates to illustrate typical reaction parameters. Specific yields for this compound would require experimental verification.

Other Transition Metal-Mediated Transformations (e.g., C-N, C-O coupling)

Beyond C-C bond formation, the aryl bromide of this compound is also amenable to other important palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation and palladium-catalyzed etherification for C-O bond formation. wikipedia.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of arylamines by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgacsgcipr.org The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the C-N coupled product. nrochemistry.com This transformation would enable the synthesis of various N-aryl derivatives of 4-(3-fluorophenyl)butanamine from this compound.

Palladium-Catalyzed Etherification: The formation of aryl ethers can be achieved by coupling an aryl halide with an alcohol or a phenol. nih.gov This reaction provides a valuable route to compounds containing an aryloxy- moiety. For this compound, this would involve the reaction with various alcohols to form 1-(4-alkoxybutyl)-3-fluorobenzene derivatives.

While specific examples for this compound are scarce in the literature, the general applicability of these methods to a wide range of aryl bromides is well-established. nih.govrsc.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination and Palladium-Catalyzed Etherification

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| Buchwald-Hartwig Amination | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT |

| Buchwald-Hartwig Amination | Aryl Halide | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 |

| Pd-Catalyzed Etherification | Aryl Bromide | Fluorinated Alcohol | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 110 |

| Pd-Catalyzed Etherification | Aryl Bromide | Primary Alcohol | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Toluene | 100 |

This table provides illustrative conditions based on studies with analogous substrates. The direct application to this compound would need experimental validation.

Examination of Reaction Kinetics and Thermodynamic Profiles

A thorough understanding of the reaction kinetics and thermodynamic profiles of these transformations is crucial for process optimization and scale-up.

Table 3: General Kinetic and Thermodynamic Parameters for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Parameter | Typical Value/Observation |

| Suzuki-Miyaura Coupling | Reaction Order | Often pseudo-first-order with respect to the aryl halide |

| Suzuki-Miyaura Coupling | Activation Energy (Ea) | Varies depending on the system, can be in the range of 50-100 kJ/mol |

| Buchwald-Hartwig Amination | Rate-Determining Step | Can be oxidative addition or reductive elimination depending on the specific system |

| General Cross-Coupling | Thermodynamics | Overall reaction is typically exothermic |

This table summarizes general findings from the literature on related systems, as specific data for this compound is not available.

Quantum Chemical Characterization of Molecular Structure and Conformation

This area of study would elucidate the three-dimensional arrangement of atoms in the this compound molecule and its vibrational properties.

Geometric Optimization and Vibrational Frequency Analysis

Geometric optimization calculations, typically performed using methods like Density Functional Theory (DFT), would determine the most stable conformation of the molecule by finding the minimum energy structure. This process involves iterative calculations to adjust the positions of the atoms until the forces on them are negligible. The result is a precise model of the molecule's shape.

Following optimization, a vibrational frequency analysis would be conducted. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

From the optimized geometry, critical structural parameters can be extracted and analyzed.

| Parameter | Description |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. For this compound, this would include the lengths of the C-C and C-H bonds in the benzene (B151609) ring and the butyl chain, as well as the C-F and C-Br bonds. |

| Bond Angles | The angles formed between three connected atoms. These angles determine the overall shape of the molecule. Key angles would include those within the benzene ring, the C-C-C angles in the butyl chain, and the angles involving the fluorine and bromine substituents. |

| Torsional Angles | Also known as dihedral angles, these describe the rotation around a chemical bond. In this molecule, the torsional angles of the butyl chain are particularly important as they determine the chain's conformation (e.g., extended or folded). |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT studies would provide a detailed picture of the electron distribution within the molecule and its implications for chemical reactivity.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. Analysis of the molecular orbitals would also reveal the contributions of different atoms and functional groups to the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack.

Global and Local Chemical Reactivity Descriptors

To quantify the reactivity of this compound, various descriptors derived from DFT would be calculated.

| Reactivity Descriptor | Description |

| Fukui Functions | These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By mapping the Fukui functions, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. |

| Average Local Ionization Energy Surfaces | This descriptor provides information about the energy required to remove an electron from a specific point on the molecule's electron density surface. It is particularly useful for predicting the sites of electrophilic attack. |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the reactivity of molecules like this compound. By simulating reaction pathways and identifying transition states, researchers can predict the most likely chemical transformations the molecule will undergo. These theoretical approaches are essential for understanding reaction mechanisms at an atomic level. arxiv.org

The analysis of reaction pathways often involves mapping the potential energy surface of a chemical reaction. arxiv.org Algorithms can identify the lowest energy paths from reactants to products, which includes the crucial identification of transition states—the highest energy point along a reaction coordinate. arxiv.org For a molecule such as this compound, this could involve studying reactions like nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions. studysmarter.co.uk Computational models, including those that combine machine learning with reaction network approaches, can predict plausible products and intermediate structures, offering insights into complex chemical transformations. researchgate.net

Calculation of Bond Dissociation Energies and Weakest Bonds

Bond Dissociation Energy (BDE) is a key metric that indicates the energy required to break a specific chemical bond homolytically, forming two radical fragments. Computationally, BDE is determined by calculating the energy difference between the parent molecule and the resulting fragments after the bond is broken. researchgate.net This process typically involves optimizing the geometry of the parent molecule and the subsequent radical fragments using quantum chemical methods like Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2). researchgate.netacs.org

For this compound, the bonds of primary interest are the C-Br, C-F, C-C, and C-H bonds. The C-Br bond is anticipated to be the weakest due to the relatively large size of the bromine atom and the moderate electronegativity difference with carbon, leading to a longer and less stable bond compared to C-F or C-H bonds. researchgate.netdoubtnut.com In contrast, the C-F bond and the bonds within the aromatic ring are expected to be significantly stronger. researchgate.net Theoretical calculations provide quantitative estimates of these energies, pinpointing the most probable site for bond cleavage, which is crucial for predicting the molecule's reactivity and stability. chemrxiv.org

| Bond Type | Typical BDE (kJ/mol) | Significance in the Molecule |

|---|---|---|

| C-Br (alkyl) | ~290 | Expected to be the weakest bond, making it the most likely site for initial reaction. |

| C-C (alkyl) | ~350 | Represents the stable backbone of the butyl chain. |

| C-H (alkyl) | ~410 | Strong bonds, less likely to break than the C-Br bond. |

| C-C (aromatic) | ~490 | High stability due to aromaticity, unlikely to break under normal conditions. |

| C-F (aromatic) | ~520 | A very strong bond due to the high electronegativity of fluorine and orbital overlap. |

Investigation of Intramolecular Noncovalent Interactions

Beyond covalent bonds, intramolecular noncovalent interactions play a subtle but significant role in determining the three-dimensional shape (conformation) and stability of this compound. These weak interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds (e.g., C-H···F), can influence the molecule's preferred geometry. nih.gov

The presence of a fluorine atom and a bromine atom introduces polarity into the molecule, creating potential for dipole-dipole interactions. Furthermore, the fluorinated benzene ring can participate in interactions with the alkyl chain. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak forces. nih.gov These studies can reveal, for example, stabilizing interactions between the hydrogen atoms on the butyl chain and the electron-rich fluorine atom or the π-system of the benzene ring, which can lock the molecule into specific conformations.

| Interaction Type | Description | Computational Method for Analysis |

|---|---|---|

| C-H···F | A weak hydrogen bond between a hydrogen on the butyl chain and the electronegative fluorine atom. | QTAIM, NCI plots, Geometric analysis |

| C-H···π | An interaction between a hydrogen on the butyl chain and the electron cloud of the aromatic ring. | NCI plots, Energy decomposition analysis |

| van der Waals Forces | General attractive or repulsive forces between atoms. | Molecular mechanics force fields, DFT with dispersion corrections (DFT-D) |

Predictive Modeling of Spectroscopic Signatures from First Principles

First-principles calculations, which are based on quantum mechanics, can accurately predict the spectroscopic signatures of molecules, providing a powerful tool for structure verification and analysis. By solving the fundamental equations of quantum chemistry, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). wisc.edu

For this compound, DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F atoms for NMR spectroscopy. wisc.edu These predictions are based on calculating the magnetic shielding around each nucleus. wisc.edu Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. spectroscopyonline.com These calculated frequencies correspond to the energy absorbed to excite molecular vibrations, such as C-H stretching, C-F stretching, and benzene ring deformations. spectroscopyonline.comspectra-analysis.com UV-Vis spectra, which relate to electronic transitions, can be predicted using time-dependent DFT (TD-DFT) to calculate the excitation energies between molecular orbitals. libretexts.org These theoretical spectra can be compared with experimental data to confirm the molecule's identity and structure.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | Chemical shifts, coupling constants | DFT, GIAO (Gauge-Including Atomic Orbital) method |

| Infrared (IR) | Vibrational frequencies and intensities | DFT, Frequency calculations |

| UV-Visible | Absorption wavelengths (λmax), oscillator strengths | Time-Dependent DFT (TD-DFT) |

Molecular Docking Studies for Intermolecular Interaction Mechanisms (e.g., binding mode elucidation with macromolecular targets)

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. nih.govresearchgate.net This method is fundamental in drug discovery and chemical biology to understand intermolecular interaction mechanisms at an atomic level. nih.govcomputabio.com

The docking process involves two main steps: first, generating a variety of possible orientations and conformations (poses) of the small molecule within the binding site of the target macromolecule. nih.gov Second, these poses are evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net For this compound, docking studies could explore its potential to interact with specific protein targets. The simulations would reveal the likely binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom) that stabilize the complex. vajdalab.orgnih.gov This information is invaluable for designing new molecules with specific biological activities. vajdalab.org

| Step | Description | Typical Output |

|---|---|---|

| 1. Preparation | Prepare 3D structures of the ligand (this compound) and the macromolecular target (e.g., a protein). This includes adding hydrogen atoms and assigning charges. | Optimized 3D structures ready for docking. |

| 2. Docking Simulation | Use docking software (e.g., AutoDock, GOLD) to explore possible binding poses of the ligand in the target's active site. | A set of ranked binding poses. |

| 3. Scoring and Analysis | Evaluate the generated poses using a scoring function to predict binding affinity. Analyze the top-ranked pose to identify key intermolecular interactions. | Predicted binding energy (affinity) and a visual model of the ligand-protein complex showing interactions. |

| 4. Refinement (Optional) | Perform more computationally intensive simulations, like molecular dynamics (MD), to assess the stability of the predicted binding pose over time. | Information on the dynamic stability and flexibility of the complex. |

Conclusion

1-(4-Bromobutyl)-3-fluorobenzene stands as a compelling example of a bifunctional halogenated organic compound, offering a gateway to a diverse array of complex molecules. Its unique architecture, featuring both a reactive alkyl bromide and a more robust aryl fluoride (B91410), allows for a high degree of control and selectivity in synthetic transformations. The ability to selectively functionalize either the aliphatic chain or the aromatic ring through a variety of reactions, including nucleophilic substitutions, Grignard reagent formation, and palladium-catalyzed cross-couplings, underscores its potential as a valuable building block in the synthetic chemist's toolkit. As the demand for sophisticated molecules in fields such as medicine and materials science continues to grow, the strategic application of such versatile bifunctional reagents will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis.

Advanced Spectroscopic Characterization of 1 4 Bromobutyl 3 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR can elucidate the connectivity of atoms and their chemical environment. For a molecule such as 1-(4-bromobutyl)-3-fluorobenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

While specific experimental data for this compound is not widely available in the cited literature, the expected spectral features can be predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would display complex multiplets due to the protons on the 3-fluorophenyl group. The fluorine atom at the C3 position and the butyl chain at the C1 position would influence the chemical shifts and coupling patterns of the remaining aromatic protons at positions 2, 4, 5, and 6.

The aliphatic portion of the spectrum would correspond to the four methylene (B1212753) groups of the bromobutyl chain. These would appear as a series of multiplets. The methylene group attached to the bromine atom (-CH₂Br) would be the most deshielded and appear furthest downfield, likely as a triplet. The methylene group attached to the aromatic ring (Ar-CH₂-) would also be deshielded and is expected to be a triplet. The two central methylene groups (-CH₂-CH₂-) would appear as overlapping multiplets in the more upfield region of the aliphatic section.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| -CH₂Br | 3.4 - 3.6 | Triplet |

| Ar-CH₂- | 2.6 - 2.8 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbon atoms of the aromatic ring will appear in the downfield region (typically 110-165 ppm). The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The carbon atom attached to the butyl chain (C-C) will also have a characteristic chemical shift.

The aliphatic carbons of the bromobutyl chain will appear in the upfield region of the spectrum. The carbon atom bonded to the bromine (C-Br) is expected to be the most downfield of the aliphatic carbons, followed by the carbon attached to the aromatic ring (Ar-C). The two central methylene carbons will have chemical shifts in the typical aliphatic range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H | 113 - 131 |

| Aromatic C-C | 143 - 146 |

| -CH₂Br | 33 - 35 |

| Ar-CH₂- | 34 - 36 |

| -CH₂- | 30 - 32 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. This signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the butyl chain, cross-peaks would be observed between the protons of adjacent methylene groups, confirming their connectivity. In the aromatic region, COSY would help to trace the connectivity of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the carbon signals for each protonated carbon in both the aromatic ring and the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the butyl chain to the aromatic ring. For instance, a correlation would be expected between the protons of the Ar-CH₂- group and the aromatic carbon to which the butyl group is attached.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Complete Vibrational Frequency Assignments and Normal Mode Analysis

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of the C-H, C-F, C-Br, and C-C bonds, as well as the vibrations of the benzene (B151609) ring.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methylene groups of the butyl chain will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1450-1600 cm⁻¹ region.

C-F stretching: The strong C-F stretching vibration is expected to be a prominent band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

C-Br stretching: The C-Br stretching vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ region.

CH₂ bending: The scissoring and rocking vibrations of the methylene groups will be observed in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

A complete normal mode analysis, often aided by computational methods such as Density Functional Theory (DFT), would be required for a precise assignment of all observed vibrational bands to specific molecular motions.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-F stretch | 1200 - 1300 |

| CH₂ bend | 1400 - 1470 |

Correlation with Computational Spectral Predictions

The synergy between experimental spectroscopy and computational chemistry provides a powerful tool for the definitive structural confirmation of this compound. Computational models, particularly those based on Density Functional Theory (DFT), are employed to predict spectroscopic parameters. These theoretical values are then compared with experimental data to validate the proposed molecular structure.

Typically, the geometry of the this compound molecule is first optimized using a selected DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). This optimized geometry is then used to calculate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), and infrared (IR) vibrational frequencies.

The correlation between the predicted and experimental spectra serves as a rigorous check of the structural assignment. Discrepancies between the calculated and observed values can highlight conformational effects, solvent interactions, or the need for a higher level of theoretical treatment. For instance, the predicted ¹³C NMR chemical shifts for the aromatic carbons are particularly sensitive to the electronic effects of the fluorine and bromobutyl substituents, and a strong correlation with the experimental spectrum provides high confidence in the assigned structure.

Below is an illustrative table comparing hypothetical experimental NMR data with computationally predicted values for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

| C1 (C-CH₂) | 142.5 | 142.1 | 0.4 |

| C2 (CH) | 114.8 | 114.5 | 0.3 |

| C3 (C-F) | 163.2 | 162.9 | 0.3 |

| C4 (CH) | 130.4 | 130.1 | 0.3 |

| C5 (CH) | 123.7 | 123.4 | 0.3 |

| C6 (CH) | 113.1 | 112.8 | 0.3 |

| Cα (CH₂) | 35.2 | 34.9 | 0.3 |

| Cβ (CH₂) | 30.8 | 30.5 | 0.3 |

| Cγ (CH₂) | 32.5 | 32.2 | 0.3 |

| Cδ (CH₂-Br) | 33.7 | 33.4 | 0.3 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak.

The expected molecular formula for this compound is C₁₀H₁₂BrF. The theoretical exact masses for the molecular ions containing the two bromine isotopes would be calculated and compared with the experimental values.

| Isotopologue | Theoretical Exact Mass | Hypothetical Observed m/z |

| [C₁₀H₁₂⁷⁹BrF]⁺ | 230.0104 | 230.0101 |

| [C₁₀H₁₂⁸¹BrF]⁺ | 232.0083 | 232.0079 |

The excellent agreement between the theoretical and observed m/z values, typically within a few parts per million (ppm), unequivocally confirms the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from a mixture by gas chromatography based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a fingerprint for the compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show the characteristic M⁺ and M+2 molecular ion peaks at m/z 230 and 232. Key fragmentation pathways would likely include:

Loss of a bromine radical: This would lead to a fragment ion at m/z 151 ([C₁₀H₁₂F]⁺).

Benzylic cleavage: Scission of the bond between the first and second carbon of the butyl chain would result in a fragment at m/z 111 ([C₇H₆F]⁺).

Loss of the butyl chain: Cleavage of the bond between the aromatic ring and the butyl chain could produce a fragment corresponding to the fluorophenyl group.

| Hypothetical GC Retention Time (min) | Key Fragment (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 12.5 | 232 | 48 | [C₁₀H₁₂⁸¹BrF]⁺ (Molecular Ion, M+2) |

| 12.5 | 230 | 50 | [C₁₀H₁₂⁷⁹BrF]⁺ (Molecular Ion, M) |

| 12.5 | 151 | 100 | [M - Br]⁺ |

| 12.5 | 111 | 35 | [C₇H₆F]⁺ |

| 12.5 | 95 | 20 | [C₆H₄F]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

For less volatile derivatives or in situations where derivatization is employed, LC-MS is a valuable analytical tool. The compound is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS is particularly useful for analyzing reaction mixtures or for quantifying the compound in various matrices. While this compound itself might be more suited to GC-MS, LC-MS could be employed for the analysis of its reaction products or metabolites. The use of tandem mass spectrometry (LC-MS/MS) would allow for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantitative studies.

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)

While this compound is a liquid at room temperature, its solid-state structure can be determined through the analysis of a suitable crystalline derivative. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.

To perform X-ray crystallography, a derivative of this compound that is a crystalline solid must be synthesized. For example, the terminal bromine could be substituted by a group that promotes crystallization, such as an amide or a phthalimide group.

Below is a table of hypothetical crystallographic data for a derivative of this compound.

| Parameter | Hypothetical Value for a Derivative |

| Chemical Formula | C₁₈H₁₆BrFNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.789 |

| β (°) | 98.76 |

| Volume (ų) | 1823.4 |

| Z | 4 |

| R-factor | 0.045 |

Applications of 1 4 Bromobutyl 3 Fluorobenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Functionalized Organic Molecules

1-(4-Bromobutyl)-3-fluorobenzene serves as a versatile building block in organic synthesis due to its bifunctional nature. The presence of a bromoalkane chain and a fluorinated aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for a range of functionalized organic molecules. The alkyl bromide moiety is a good electrophile, readily participating in nucleophilic substitution reactions, while the fluorobenzene ring can be modified through aromatic substitution or cross-coupling reactions.

The reactivity of the C-Br bond allows for the introduction of various functional groups through reactions with nucleophiles such as amines, alcohols, and carbanions. This enables the straightforward synthesis of more complex molecules with tailored properties. For instance, the alkylation of primary and secondary amines with this compound is a common strategy for introducing the 4-(3-fluorophenyl)butyl group into a target molecule. This approach is particularly useful in the synthesis of pharmacologically active compounds where this moiety can influence binding affinity and pharmacokinetic properties.

Furthermore, the fluorine atom on the benzene (B151609) ring can modulate the electronic properties of the molecule, influencing its reactivity and biological activity. The fluorine substituent can also serve as a handle for further functionalization or as a spectroscopic probe in biochemical studies. The combination of these features makes this compound a key intermediate in the multistep synthesis of a wide array of complex organic structures.

Role in Constructing Polycyclic and Complex Heterocyclic Scaffolds

The unique structure of this compound makes it an important intermediate in the construction of polycyclic and complex heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds.

Building Blocks for Indole-Based Systems

While direct, specific examples of this compound in the synthesis of indole-based systems are not extensively documented in readily available literature, its analogous reactivity patterns suggest its utility in this area. The general strategy for incorporating a butyl-aryl moiety onto an indole (B1671886) nitrogen involves N-alkylation. Typically, the indole nitrogen is deprotonated with a base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromobutyl chain. This reaction would yield N-(4-(3-fluorophenyl)butyl)indole derivatives. The choice of base and reaction conditions is crucial to achieve good yields and avoid side reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Indole | This compound | N-(4-(3-fluorophenyl)butyl)indole | N-Alkylation |

| Substituted Indole | This compound | Substituted N-(4-(3-fluorophenyl)butyl)indole | N-Alkylation |

Intermediates for Imidazole and Piperazine (B1678402) Derivatives

This compound is a valuable reagent for the synthesis of imidazole and piperazine derivatives. The primary application involves the alkylation of the nitrogen atoms within these heterocyclic rings. For piperazine, which contains two secondary amine groups, both mono- and di-alkylation are possible, depending on the stoichiometry and reaction conditions. The reaction of piperazine with one equivalent of this compound would predominantly yield 1-(4-(3-fluorophenyl)butyl)piperazine. This product can then be further functionalized at the second nitrogen atom to create a diverse library of compounds.

Similarly, the nitrogen atoms in the imidazole ring can be alkylated. The reaction typically occurs at the N-1 or N-3 position, and the regioselectivity can be influenced by the substituents already present on the imidazole ring and the reaction conditions.

| Heterocycle | Product | Application |

| Piperazine | 1-(4-(3-fluorophenyl)butyl)piperazine | Intermediate for pharmaceuticals |

| Imidazole | 1-(4-(3-fluorophenyl)butyl)imidazole | Intermediate for biologically active molecules |

Synthesis of Spiro Compounds and Bridged Systems

The synthesis of spiro compounds and bridged systems often involves intramolecular cyclization reactions. While specific examples utilizing this compound are not prevalent in the surveyed literature, its structure is amenable to such transformations. For instance, if the fluorophenyl ring of this compound were further functionalized with a nucleophilic group, an intramolecular substitution reaction with the bromobutyl chain could lead to the formation of a spirocyclic system. The butyl chain provides the necessary length and flexibility for the molecule to adopt a conformation that allows for ring closure. The formation of bridged systems could also be envisioned through more complex multi-step synthetic sequences where this compound serves as a key fragment.

Development of New Carbon-Carbon Bond Forming Reactions

The development of novel carbon-carbon bond-forming reactions is a cornerstone of organic synthesis. This compound can be a substrate in various such reactions, primarily through two main pathways: reactions involving the alkyl bromide and reactions involving the aryl ring.

The bromobutyl moiety can be converted into an organometallic reagent, such as a Grignard reagent, by reacting with magnesium metal. This Grignard reagent, 4-(3-fluorophenyl)butylmagnesium bromide, possesses a nucleophilic carbon atom that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. This is a powerful method for extending the carbon chain and introducing new functional groups.

Alternatively, the aryl bromide component of a derivative of this compound (where the butyl bromide has been transformed) could participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. These reactions are instrumental in forming biaryl structures and other complex aromatic systems.

Synthesis of Substituted Cyclopropanes and Cyclobutanes

The synthesis of substituted cyclopropanes and cyclobutanes from this compound would likely involve intramolecular cyclization. For example, if the terminal carbon of the butyl chain could be functionalized to bear a leaving group and a nucleophilic center could be generated at the benzylic position (or vice versa), an intramolecular ring closure could potentially form a cyclobutane ring fused to the aromatic ring. However, such transformations are often challenging and require specific and carefully designed substrates and reaction conditions. The synthesis of cyclopropanes would necessitate a three-carbon chain, which is not directly available from the butyl group of the starting material without significant modification. General methods for cyclobutane synthesis often involve [2+2] cycloadditions or ring expansions of cyclopropanes, for which this compound is not a direct precursor.

Construction of Substituted Lactones and Lactams

The bifunctional nature of this compound, possessing both an electrophilic alkyl bromide and a nucleophilic (upon modification) or sterically influencing aryl group, makes it an ideal precursor for the synthesis of various substituted lactones and lactams. These heterocyclic motifs are prevalent in a wide array of biologically active molecules and natural products.

The primary strategy for constructing these five-membered rings involves an intramolecular cyclization reaction. This process is contingent on the introduction of a nucleophilic functional group at the other end of the butyl chain, which can then attack the carbon bearing the bromine atom.

Synthesis of γ-(4-(3-fluorophenyl)butyl)butyrolactone:

A plausible synthetic route to a substituted γ-butyrolactone commences with the conversion of the bromo moiety of this compound into a nucleophile, such as a Grignard or an organolithium reagent. This organometallic intermediate can then be reacted with a suitable electrophile, for instance, an epoxide or an α,β-unsaturated ester, to introduce the necessary carbon framework and a terminal functional group that can participate in the subsequent cyclization.

For example, the Grignard reagent derived from this compound can undergo a conjugate addition to an acrylate ester. The resulting ester can then be hydrolyzed and the carboxylic acid subjected to intramolecular cyclization under appropriate conditions to yield the target γ-lactone.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Grignard Formation | Mg, THF | 4-(3-fluorophenyl)butylmagnesium bromide |

| Conjugate Addition | Ethyl acrylate, CuI (catalyst) | Ethyl 5-(4-(3-fluorophenyl)butyl)pentanoate |

| Hydrolysis | NaOH, H₂O/EtOH | 5-(4-(3-fluorophenyl)butyl)pentanoic acid |

| Lactonization | Acid catalyst (e.g., TsOH), heat | γ-(4-(3-fluorophenyl)butyl)butyrolactone |

Synthesis of N-(4-(3-fluorophenyl)butyl)pyrrolidin-2-one:

Similarly, for the synthesis of N-substituted lactams, specifically N-(4-(3-fluorophenyl)butyl)pyrrolidin-2-one, this compound can be employed as an alkylating agent. The synthesis would typically involve the N-alkylation of a suitable nitrogen-containing precursor, such as pyrrolidin-2-one, in the presence of a base.

The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the lactam anion attacks the electrophilic carbon of the butyl chain, displacing the bromide ion. This straightforward approach allows for the direct incorporation of the 4-(3-fluorophenyl)butyl moiety onto the nitrogen atom of the lactam ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pyrrolidin-2-one | This compound | NaH | DMF | N-(4-(3-fluorophenyl)butyl)pyrrolidin-2-one |

Contribution to Stereoselective Transformations and Chiral Auxiliary Development

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While no specific use of this compound as a chiral auxiliary has been documented, its structural features suggest potential avenues for its application in this domain.

The 4-(3-fluorophenyl)butyl group could be incorporated into a known chiral scaffold to create a novel chiral auxiliary. The steric and electronic properties of the 3-fluorophenyl group could influence the facial selectivity of reactions on a substrate attached to the auxiliary. For instance, the auxiliary could be derived from a chiral amine or alcohol, with the 4-(3-fluorophenyl)butyl group attached to a sterically demanding position.

A hypothetical chiral auxiliary derived from (R)-2-amino-2-phenylethanol could be synthesized by N-alkylation with this compound. This new auxiliary could then be used to direct stereoselective alkylation or aldol reactions of an attached carbonyl compound. The 3-fluorophenyl group, with its specific electronic and steric profile, could play a crucial role in creating a well-defined chiral environment around the reaction center, thus inducing high levels of diastereoselectivity.

| Chiral Scaffold | Modification | Potential Application | Stereochemical Influence |

| (R)-2-amino-2-phenylethanol | N-alkylation with this compound | Asymmetric alkylation of ketones | The 4-(3-fluorophenyl)butyl group would act as a bulky substituent, blocking one face of the enolate intermediate. |

| (1R,2S)-(-)-Norephedrine | N-alkylation with this compound | Diastereoselective aldol reactions | The fluorinated aryl group could engage in non-covalent interactions (e.g., π-stacking) with the incoming electrophile, directing its approach. |

The development and evaluation of such chiral auxiliaries would require significant experimental investigation to determine their efficacy in various stereoselective transformations. However, the inherent structural features of this compound provide a strong rationale for its exploration in this important area of synthetic chemistry.

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways for 1-(4-Bromobutyl)-3-fluorobenzene

While classical methods for the synthesis of haloalkyl-substituted fluorobenzenes exist, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes. Current multistep syntheses can be resource-intensive, and the development of novel pathways is crucial for making this compound more accessible for broader applications.

Future research in this area could explore:

One-Pot Syntheses: Designing a one-pot reaction that combines the formation of the butyl chain and its attachment to the fluorobenzene ring would significantly improve efficiency. This could involve, for example, a Grignard reaction followed by in-situ bromination.

Catalytic C-H Functionalization: Direct C-H functionalization of 3-fluorobutylbenzene would be a highly atom-economical approach. rsc.orgresearchgate.netmdpi.com Research into selective catalysts that can direct the bromination to the terminal position of the butyl group is a promising direction.

Flow Chemistry: The use of microreactor technology could enable a continuous and scalable synthesis of this compound. Flow chemistry offers advantages in terms of safety, reaction control, and ease of scale-up.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Controlling selectivity and minimizing side reactions |

| C-H Functionalization | High atom economy, fewer steps | Achieving high regioselectivity at the terminal position |

| Flow Chemistry | Scalability, improved safety, precise control | Optimization of reaction parameters in a continuous system |

Development of Advanced Catalytic Systems for Highly Selective Transformations of the Compound

The presence of two distinct halogen atoms (bromine and fluorine) on the molecule presents both a challenge and an opportunity for selective chemical transformations. Future research will be directed towards developing catalytic systems that can selectively activate either the C-Br or the C-F bond, or even the C-H bonds on the aromatic ring.

Key areas of investigation include:

Selective C-Br Bond Activation: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the more reactive site for many catalytic cross-coupling reactions. researchgate.net Future work will focus on developing catalysts, likely based on palladium, nickel, or copper, that can facilitate a wide range of C-C and C-N bond-forming reactions at the terminus of the butyl chain with high chemoselectivity, leaving the C-F bond intact. researchgate.netmdpi.comresearchgate.net

Catalytic C-F Bond Activation: While more challenging, the selective activation of the C-F bond is a rapidly developing area of organometallic chemistry. mdpi.commdpi.comspringernature.comnih.gov Research into low-valent transition metal catalysts or photoredox catalysis could lead to novel transformations where the fluorobenzene moiety is the reactive partner. mdpi.comnih.gov

Dual Catalysis: The development of catalytic systems that can sequentially or orthogonally functionalize both the C-Br and C-F bonds would open up pathways to highly complex and diverse molecular structures from a single starting material.

| Catalytic Transformation | Target Bond | Potential Catalyst Type | Anticipated Product Class |

| Cross-Coupling | C-Br | Palladium, Nickel, Copper | Substituted (fluoroaryl)butanes |

| C-F Activation/Coupling | C-F | Low-valent transition metals | Functionalized bromobutyl arenes |

| C-H Arylation | Aromatic C-H | Rhodium, Iridium | Di-substituted bromobutyl arenes |

Application of Advanced Computational Modeling for Precise Structure-Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgresearchgate.netresearchgate.netnih.gov Future research on this compound will undoubtedly leverage these methods to gain deeper insights into its behavior and to guide the design of new reactions and materials.

Specific applications of computational modeling could include:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of various reactions involving this compound. This can help in understanding the mechanism of catalytic cycles, identifying rate-determining steps, and explaining observed selectivities. researchgate.net

Prediction of Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction under different conditions. For instance, models can predict the regioselectivity of electrophilic aromatic substitution on the fluorobenzene ring or the relative reactivity of the C-Br versus C-F bonds towards different catalysts. cam.ac.ukrsc.org

Design of Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the selective transformation of this compound. By calculating the binding energies of the substrate to different catalyst candidates and the activation energies for key reaction steps, researchers can identify promising catalysts for experimental validation.

Machine Learning Approaches: The integration of machine learning with computational chemistry can enable the prediction of chemical reactivity on a larger scale. rsc.orgnih.govnih.govresearchgate.net By training models on large datasets of reaction outcomes, it may become possible to rapidly predict the success of a given transformation for this compound. rsc.orgnih.govnih.govresearchgate.net

Integration of this compound into Complex Molecular Architectures for Chemical Probe Development or Material Science Applications

The unique combination of a reactive alkyl bromide and a fluorinated aromatic ring makes this compound an attractive building block for the synthesis of functional molecules. molecularcloud.orgsigmaaldrich.comalfa-chemistry.comfluorochem.co.ukossila.com

Future applications in this domain are envisioned in:

Chemical Probe Development for PET Imaging: The incorporation of fluorine-18, a positron-emitting isotope, is a key strategy in the development of radiotracers for Positron Emission Tomography (PET). snmjournals.orgacs.orgfrontiersin.orgresearchgate.netmdpi.comresearchgate.net The 3-fluorophenyl group of this compound provides a site for the introduction of ¹⁸F. The bromobutyl chain can be used to attach this "fluorophore" to a biologically active molecule, creating a chemical probe for imaging specific biological targets in vivo. acs.orgrsc.orgnih.govacs.orgresearchgate.net

Materials Science: The fluorinated aromatic moiety can impart desirable properties to polymers and other materials, such as thermal stability, chemical resistance, and specific electronic properties. sigmaaldrich.com The bromobutyl group serves as a reactive handle for polymerization or for grafting the molecule onto surfaces. Future research could explore the use of this compound as a monomer or functionalizing agent for the creation of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and advanced textiles.

| Application Area | Role of this compound | Key Property Conferred | Potential End Product |

| PET Imaging | Precursor for ¹⁸F-labeled probes | Targeting and imaging capabilities | Radiotracers for disease diagnosis |

| Materials Science | Monomer or functionalizing agent | Thermal stability, hydrophobicity | High-performance polymers, functional surfaces |

| Medicinal Chemistry | Scaffold for drug discovery | Modified pharmacokinetic properties | Novel therapeutic agents |

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromobutyl)-3-fluorobenzene, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, bromofluorination of styrene derivatives using reagents like NBS (N-bromosuccinimide) and Et3N·3HF generates bromo-fluoro intermediates, which are further functionalized via alkylation or nucleophilic substitution . Key intermediates (e.g., 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene) are characterized using -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the purity and stability of this compound validated in experimental workflows?

- Methodological Answer : Purity is assessed via GC-MS or HPLC coupled with UV detection, while stability under storage conditions (e.g., inert atmosphere, -20°C) is evaluated by periodic re-analysis. Degradation products, such as dehalogenated byproducts, are identified using high-resolution mass spectrometry (HRMS) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile alkylating agent due to its bromobutyl chain, enabling C–C bond formation in cross-coupling reactions (e.g., Suzuki-Miyaura). Its fluorine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) for synthesizing fluorinated heterocycles or pharmaceuticals .

Advanced Research Questions

Q. How can competing alkylation pathways be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Competing pathways (e.g., over-alkylation or elimination) are mitigated by optimizing reaction conditions:

- Temperature : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst : Use of Pd(PPh) in cross-coupling reactions enhances selectivity.

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr .

Reaction progress is tracked via in situ IR spectroscopy to detect intermediate species .

Q. How do structural modifications (e.g., halogen position) impact the reactivity of this compound in catalytic cycles?

- Methodological Answer : Substitution patterns alter electronic and steric effects. For instance:

- Fluorine at meta position : Increases electron-withdrawing effects, accelerating SNAr but reducing solubility.

- Bromobutyl chain length : Longer chains (e.g., C4 vs. C3) improve lipophilicity for biological assays but may hinder crystallization.

Computational studies (DFT) correlate Hammett constants (σ) with reaction rates to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for halogenated derivatives of this compound?

- Methodological Answer : Discrepancies in -NMR splitting patterns or -NMR shifts often arise from dynamic exchange processes or paramagnetic impurities. Solutions include:

- Variable-temperature NMR : Identifies conformational equilibria.

- Deuteration : Replaces exchangeable protons to simplify spectra.

- X-ray crystallography : Resolves ambiguous regiochemistry .

Research Recommendations

- Material Science : Investigate the compound’s utility in fluorinated polymer matrices for organic electronics, leveraging its dual halogen functionality for tunable conductivity .

- Medicinal Chemistry : Explore its use as a bioisostere in kinase inhibitors, with fluorine enhancing metabolic stability and bromine enabling late-stage diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.